molecular formula C7H10O2 B081384 2-Cyclopenten-1-one, 2-methoxy-3-methyl- CAS No. 14189-85-6

2-Cyclopenten-1-one, 2-methoxy-3-methyl-

Cat. No. B081384
CAS RN: 14189-85-6
M. Wt: 126.15 g/mol
InChI Key: GTEGQQAMGYNDKS-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2-methoxy-3-methyl- is a cyclic ketone compound that has garnered significant attention due to its potential applications in scientific research. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

2-Cyclopenten-1-one, 2-methoxy-3-methyl- has potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells. In a study conducted by Lee et al. (2018), it was found that 2-Cyclopenten-1-one, 2-methoxy-3-methyl- inhibited the growth of human colorectal cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its anti-inflammatory properties. In a study conducted by Kim et al. (2019), it was found that 2-Cyclopenten-1-one, 2-methoxy-3-methyl- inhibited the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Mechanism Of Action

The mechanism of action of 2-Cyclopenten-1-one, 2-methoxy-3-methyl- is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been suggested that the anti-inflammatory properties of 2-Cyclopenten-1-one, 2-methoxy-3-methyl- are due to its ability to inhibit the production of inflammatory cytokines.

Biochemical And Physiological Effects

2-Cyclopenten-1-one, 2-methoxy-3-methyl- has been shown to have several biochemical and physiological effects. In a study conducted by Lee et al. (2018), it was found that this compound induced cell cycle arrest and apoptosis in human colorectal cancer cells. In another study conducted by Kim et al. (2019), it was found that 2-Cyclopenten-1-one, 2-methoxy-3-methyl- inhibited the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Cyclopenten-1-one, 2-methoxy-3-methyl- in lab experiments is its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Another advantage is its anti-inflammatory properties, which could be useful in the development of new anti-inflammatory drugs.
One of the limitations of using 2-Cyclopenten-1-one, 2-methoxy-3-methyl- in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Cyclopenten-1-one, 2-methoxy-3-methyl-. One direction is the development of new cancer therapies based on the ability of this compound to inhibit the growth of cancer cells. Another direction is the exploration of its anti-inflammatory properties for the development of new anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-Cyclopenten-1-one, 2-methoxy-3-methyl- and its potential applications in scientific research.

properties

CAS RN

14189-85-6

Product Name

2-Cyclopenten-1-one, 2-methoxy-3-methyl-

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-methoxy-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-5-3-4-6(8)7(5)9-2/h3-4H2,1-2H3

InChI Key

GTEGQQAMGYNDKS-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CC1)OC

Canonical SMILES

CC1=C(C(=O)CC1)OC

Other CAS RN

14189-85-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

201.3 g (0.997 mol) of crude methyl 4-methoxy-2-acetonylacetoacetate are held at reflux temperature for 3 hours with 2.12 liters (0.5 mol) of 2.5% Na2CO3 solution. The reaction mixture is extracted 3 times with 100 ml of CH2Cl2 each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator to give 99.90 g (79.5%) of 2-methoxy-3-methyl-2-cyclopenten-1-one, content 84.2%; b.p. 82°-84° C./27 mbar.
Name
methyl 4-methoxy-2-acetonylacetoacetate
Quantity
201.3 g
Type
reactant
Reaction Step One
Quantity
2.12 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 3.06 g quantity (0.0212 mol) of methyl ether of 2,5-diketohexanol-1 is added to 15 ml of dioxane containing 5% of triethylamine, and the mixture is heated at 100° C. for 2 hours. The reaction product is carefully neutralized with acetic acid and thereafter distilled at reduced pressure, giving 2-methoxy-3-methyl-cyclopentenone, the desired product, in a yield of 88%, b.p. 84°-85° C./18 mm Hg.
Quantity
0.0212 mol
Type
reactant
Reaction Step One
[Compound]
Name
2,5-diketohexanol-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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